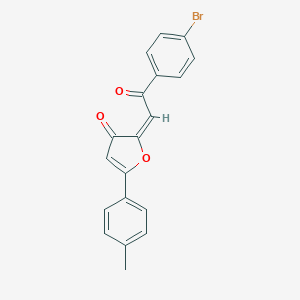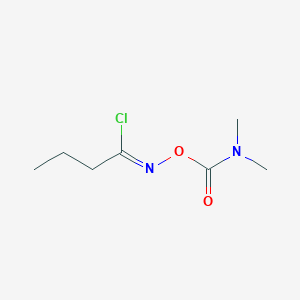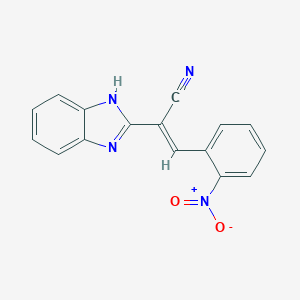![molecular formula C25H23Cl2N3O3 B236430 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a role in cell division and is overexpressed in many types of cancer. MLN8237 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mechanism of Action
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide acts as a selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a role in cell division and is required for the proper alignment and separation of chromosomes during mitosis. Inhibition of Aurora A kinase by this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of Aurora A kinase, this compound has been shown to inhibit the phosphorylation of several downstream targets, including histone H3 and p53. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and can improve survival in animal models of cancer.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages as a research tool for studying cancer biology. It is a selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer and plays a critical role in cell division. This compound has been extensively studied and is commercially available for research purposes. However, there are also limitations to its use. This compound has been shown to have off-target effects on other kinases, which may complicate its interpretation in some experimental contexts. Additionally, this compound has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated.
Future Directions
There are several future directions for research with 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of combination therapies that include this compound, such as with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research into the safety and efficacy of this compound in humans, which will be important for determining its potential as a cancer therapy.
Synthesis Methods
The synthesis of 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-nitrophenylpiperazine with 4-methoxybenzoyl chloride to form 4-(4-methoxybenzoyl)-1-piperazinyl)phenol. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Scientific Research Applications
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against a variety of cancer types, including breast, lung, and ovarian cancers. This compound has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
properties
Molecular Formula |
C25H23Cl2N3O3 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-33-21-9-2-17(3-10-21)25(32)30-14-12-29(13-15-30)20-7-5-19(6-8-20)28-24(31)22-11-4-18(26)16-23(22)27/h2-11,16H,12-15H2,1H3,(H,28,31) |
InChI Key |
NKZUMHZUVVXFHT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)